

Application Notes and Protocols for Dosimetry Calculations of Gold-199 Radiopharmaceuticals

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Compound of Interest

Compound Name: Gold-199

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Introduction

Gold-199 (Au-199) is a radionuclide with emerging interest in the development of radiopharmaceuticals, particularly for therapeutic applications.^[1] Its decay characteristics, which include the emission of beta particles and gamma photons, make it a candidate for targeted radiotherapy.^[2] Accurate dosimetry calculations are paramount for the clinical translation of Au-199 based radiopharmaceuticals to ensure both safety and efficacy. These calculations provide estimations of the absorbed radiation dose to tumor and healthy tissues.

This document provides a detailed overview of the necessary data and protocols for performing dosimetry calculations for **Gold-199** radiopharmaceuticals, based on the widely accepted Medical Internal Radiation Dose (MIRD) formalism.

Gold-199 Decay Characteristics

A thorough understanding of the decay properties of **Gold-199** is the foundation of accurate dosimetry. Au-199 decays via beta emission to stable Mercury-199 (Hg-199) with a half-life of 3.139 days.^[2] The emitted beta particles are responsible for the therapeutic effect, while the gamma emissions can be utilized for imaging studies.^[2]

Property	Value	Reference
Half-life ($T_{1/2}$)	3.139 days	[2]
Decay Mode	β^-	[2]
Daughter Isotope	Mercury-199 (Stable)	[2]
Mean Beta Energy	0.14506 MeV	[3]
Mean Photon Energy	0.09614 MeV	[3]
Principal Gamma Emissions	158.4 keV (40%), 208.2 keV (8.72%)	[2]

Dosimetry Calculations using the MIRD Formalism

The MIRD (Medical Internal Radiation Dose) schema is a standardized method for calculating the mean absorbed dose to a target organ from a source organ containing a radiopharmaceutical.[4]

The fundamental equation for the mean absorbed dose (D) to a target organ (r_t) from a source organ (r_s) is:

$$D(r_t \leftarrow r_s) = \tilde{A}_s \times S(r_t \leftarrow r_s)$$

Where:

- \tilde{A}_s is the time-integrated activity (or cumulated activity) in the source organ, representing the total number of disintegrations occurring in that organ over time.[4]
- $S(r_t \leftarrow r_s)$ is the "S-value," which represents the mean absorbed dose to the target organ per unit of time-integrated activity in the source organ.[4]

The total absorbed dose to a target organ is the sum of the doses from all source organs in the body, including the self-dose from the target organ itself.

Time-Integrated Activity (\tilde{A})

The time-integrated activity is determined from the biokinetic data of the radiopharmaceutical, which describes its uptake and clearance in various organs over time. This is typically obtained through preclinical studies in animal models. The time-activity curve for each organ is generated and the area under this curve is calculated to yield the time-integrated activity.

S-Values

S-values are specific to the radionuclide and the source-target organ pair. They are pre-calculated using Monte Carlo simulations and depend on the energies and intensities of the emitted radiations and the anatomical relationship between the source and target organs.

Note: As of the writing of this document, readily accessible, comprehensive tabulated S-values for **Gold-199** for various source and target organs are not available in the public domain. Therefore, researchers will need to calculate S-values using specialized software such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling)[5][6][7] or other Monte Carlo-based radiation transport codes. These programs utilize the decay data of the radionuclide and standardized anatomical models to compute the S-values. The necessary decay data for **Gold-199** for such calculations are provided in the "**Gold-199** Decay Characteristics" section of this document.

Experimental Protocol: In Vivo Biodistribution of Gold-199 Nanoparticles in a Mouse Model

This protocol is adapted from a study on **Gold-199** doped gold nanoparticles and provides a framework for obtaining the necessary biokinetic data for dosimetry calculations.

1. Radiopharmaceutical Preparation:

- Synthesize **Gold-199** doped gold nanoparticles (^{199}Au -AuNPs) using a suitable method, for example, a seed-mediated growth method.
- The synthesis involves the reduction of a gold salt in the presence of a stabilizing agent and the ^{199}Au precursor.
- Purify the ^{199}Au -AuNPs to remove any unreacted reagents.

- Characterize the size, shape, and stability of the nanoparticles using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).
- Determine the radiolabeling efficiency and radiochemical purity using appropriate methods like radio-TLC or HPLC.

2. Animal Model:

- Use an appropriate animal model, such as BALB/c mice, bearing a relevant tumor model if applicable.
- All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

3. Administration of the Radiopharmaceutical:

- Administer a known activity of the ^{199}Au -AuNP suspension to each animal via an appropriate route, typically intravenous (tail vein) injection. The injected volume and activity should be carefully measured for each animal.

4. Time Points for Biodistribution:

- Select a series of time points post-injection to characterize the uptake and clearance of the radiopharmaceutical. For a radionuclide with a half-life of ~3 days like Au-199, suitable time points could be 1 hour, 4 hours, 24 hours, 48 hours, and 72 hours.

5. Tissue Harvesting and Counting:

- At each designated time point, euthanize a cohort of animals (typically n=3-5 per group).
- Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a calibrated gamma counter.

- Include standards of the injected radiopharmaceutical to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).

6. Data Analysis:

- Calculate the %ID/g for each organ at each time point.
- Plot the %ID/g versus time for each organ to generate time-activity curves.
- Calculate the time-integrated activity (\tilde{A}) for each organ by determining the area under the time-activity curve. This can be done using numerical integration methods (e.g., the trapezoidal rule) or by fitting the data to a mathematical function (e.g., a sum of exponentials) and integrating the function.

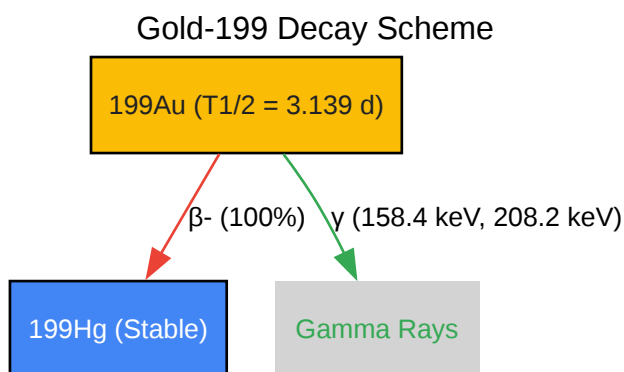
Quantitative Data Presentation

The following table presents example biodistribution data for 5 nm and 18 nm ^{199}Au -AuNPs in a 4T1 tumor-bearing mouse model, expressed as the percentage of injected dose per gram of tissue (%ID/g) \pm standard deviation.

Organ	1 hour	4 hours	24 hours
5 nm ¹⁹⁹ Au-AuNPs			
Blood	15.2 ± 2.1	10.5 ± 1.5	3.1 ± 0.4
Heart	5.1 ± 0.7	3.5 ± 0.5	1.0 ± 0.1
Lungs	6.8 ± 0.9	4.7 ± 0.6	1.4 ± 0.2
Liver	10.1 ± 1.4	12.3 ± 1.7	15.2 ± 2.1
Spleen	8.9 ± 1.2	14.8 ± 2.0	25.6 ± 3.5
Kidneys	4.2 ± 0.6	3.1 ± 0.4	1.5 ± 0.2
Tumor	2.5 ± 0.3	3.8 ± 0.5	5.1 ± 0.7
18 nm ¹⁹⁹ Au-AuNPs			
Blood	16.0 ± 2.2	7.1 ± 1.0	1.5 ± 0.2
Heart	5.3 ± 0.7	2.4 ± 0.3	0.5 ± 0.1
Lungs	7.1 ± 1.0	3.2 ± 0.4	0.8 ± 0.1
Liver	11.5 ± 1.6	15.8 ± 2.2	18.3 ± 2.5
Spleen	5.0 ± 0.7	8.3 ± 1.1	14.4 ± 2.0
Kidneys	3.8 ± 0.5	2.2 ± 0.3	0.9 ± 0.1
Tumor	2.1 ± 0.3	3.2 ± 0.4	4.5 ± 0.6

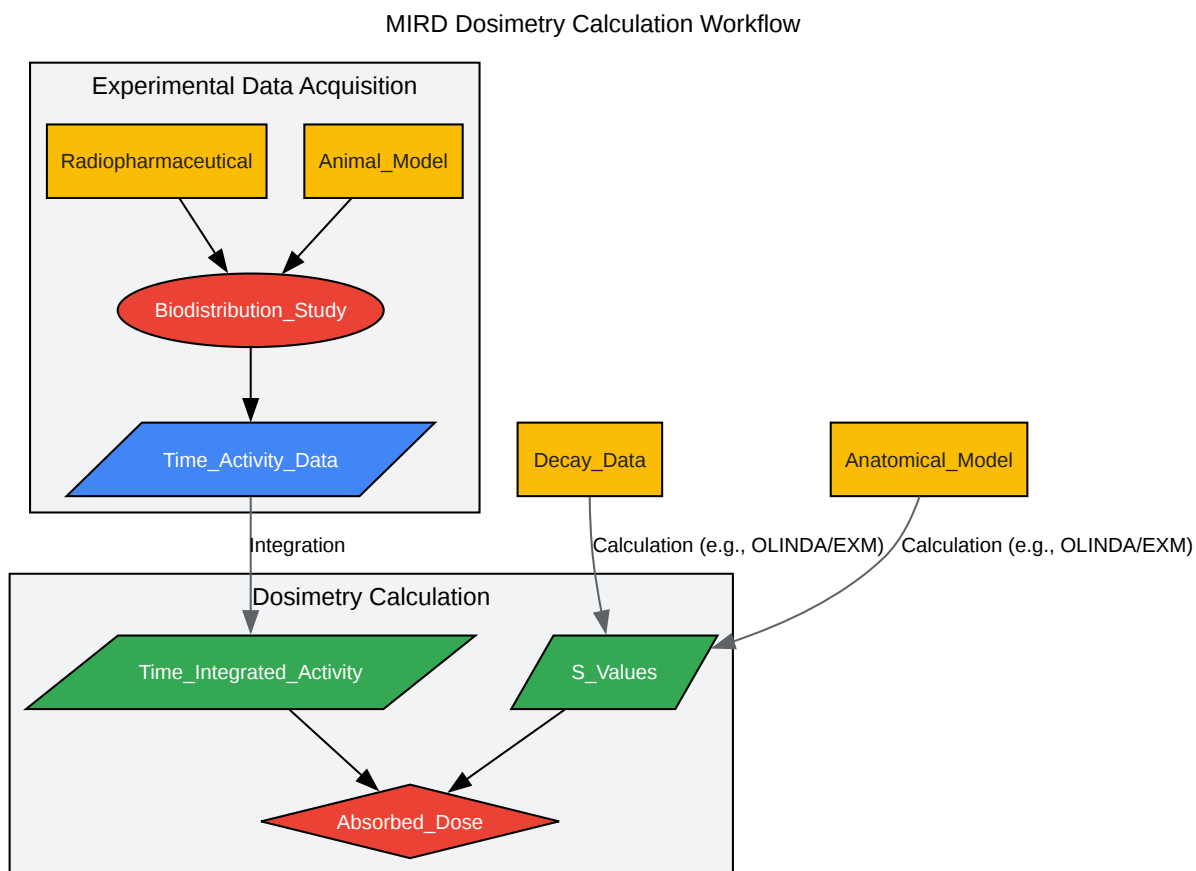
Data adapted from a study by Zhou et al.

Visualizations



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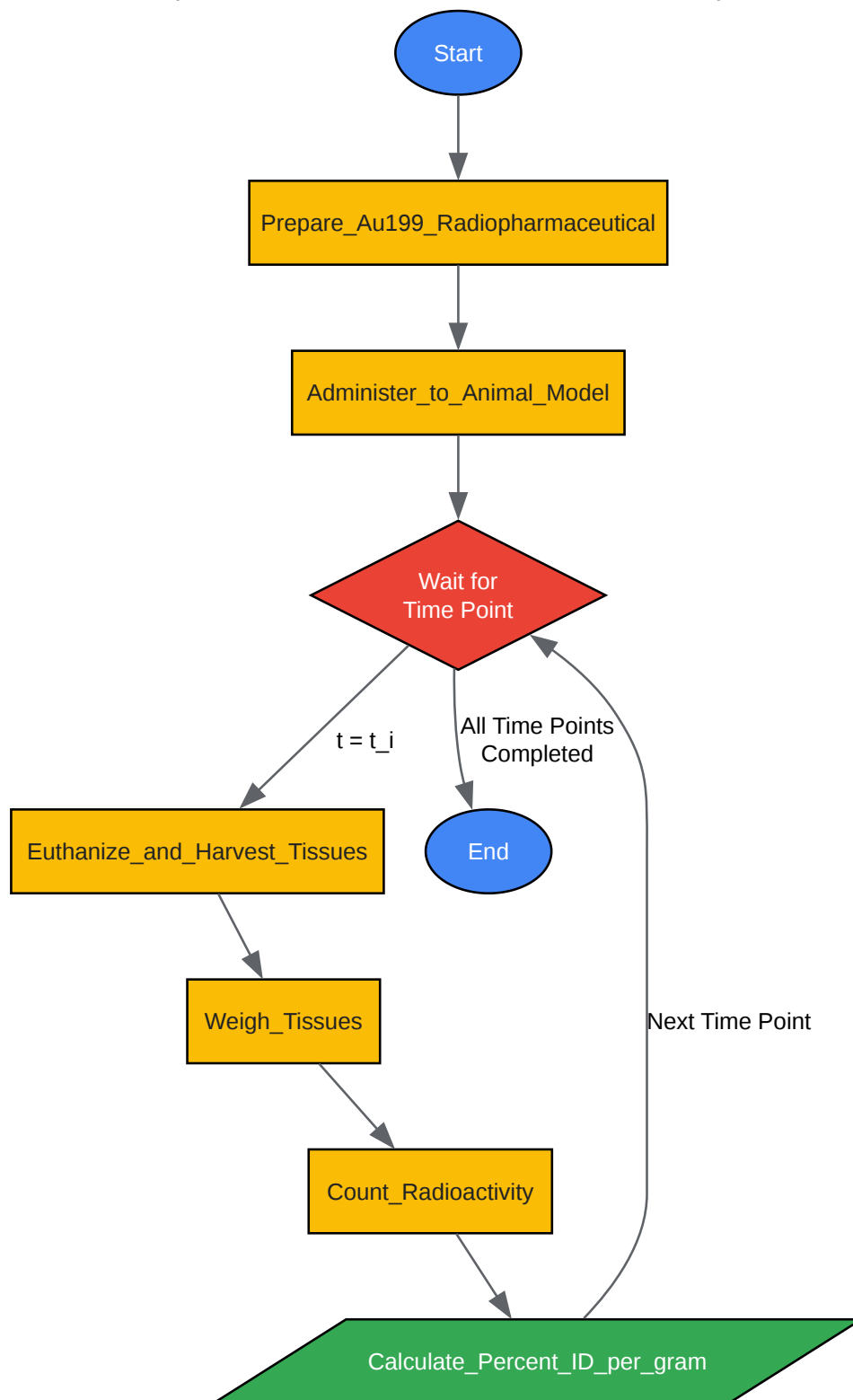
Caption: Decay scheme of **Gold-199**.



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Caption: Workflow for MIRD dosimetry calculations.

Experimental Workflow for Biodistribution Study

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